Tivozanib hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tivozanib is an antineoplastic agent, which means it’s a cancer medicine . It interferes with the growth of cancer cells, leading to their eventual destruction . It’s also known as FOTIVDA . Tivozanib is used to treat adult patients with relapsed or refractory advanced renal cell carcinoma (RCC) after prior failed systemic therapies .

Synthesis Analysis

The synthesis of Tivozanib involves complex chemical reactions . The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled . The synthesis process is typically carried out in a laboratory setting by trained chemists .Molecular Structure Analysis

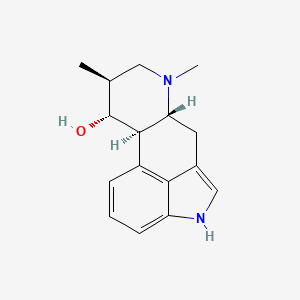

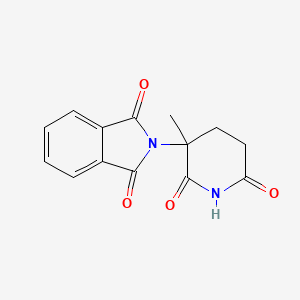

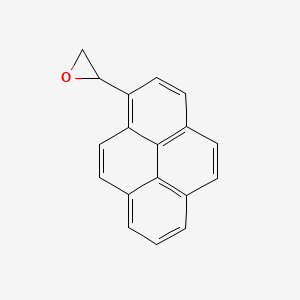

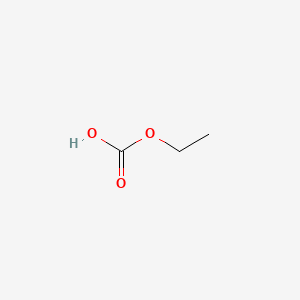

Tivozanib has a complex molecular structure . Its chemical formula is C22H19ClN4O5 . The structure includes various functional groups, including a quinoline ring and a urea linkage .Chemical Reactions Analysis

Tivozanib is a tyrosine kinase inhibitor . It works by inhibiting the phosphorylation of vascular endothelial growth factor, which is a key process in the growth and spread of cancer cells .Physical And Chemical Properties Analysis

Tivozanib is a small molecule with an average weight of 454.863 and a monoisotopic weight of 454.104397445 . It has a chemical formula of C22H19ClN4O5 .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics Affected by Food : A study found that the maximum concentration of Tivozanib in a fed state was lower than in a fasted state, suggesting that food does not impact its overall absorption significantly (Cotreau et al., 2014).

Treatment for Renal Cell Carcinoma : Research indicated that Tivozanib has shown tolerability and superior progression-free survival compared to sorafenib in patients with advanced renal cell carcinoma (Eisen et al., 2013).

Combination with Chemotherapy : A study combined Tivozanib with a modified FOLFOX-6 regimen in patients with advanced gastrointestinal tumors. The combination was found to be feasible and safe, suggesting potential for broader applications (Oldenhuis et al., 2015).

Cardiac Safety : A study assessed the effects of Tivozanib on the QTc interval in patients with advanced solid tumors, concluding that it has minimal effect on cardiac repolarization (Moore et al., 2014).

Clinical Efficacy and Development : Tivozanib has been reviewed for its preclinical and clinical efficacy, particularly in patients with advanced or metastatic renal cell carcinoma. Its side effects are generally mild, with hypertension being the most common (Haberkorn & Eskens, 2013).

Treatment After Progression on Other Drugs : Efficacy and safety data show that Tivozanib has anti-tumor activity in patients with advanced renal cell carcinoma who had previously progressed on sorafenib (Nosov et al., 2013).

Patient Preference in Treatment : A study compared patient preferences for Tivozanib versus sunitinib for the treatment of metastatic renal cell carcinoma. This emphasized the importance of considering patient preferences in treatment decisions (Escudier et al., 2012).

Wirkmechanismus

Safety and Hazards

Tivozanib can cause severe hypertension and hypertensive crisis . It can also cause cardiac failure, cardiac ischemia, arterial thromboembolic events, venous thromboembolic events, hemorrhagic events, proteinuria, thyroid dysfunction, and reversible posterior leukoencephalopathy syndrome . It’s also important to avoid dust formation and breathing mist, gas, or vapors when handling Tivozanib .

Zukünftige Richtungen

Tivozanib is currently being evaluated in various other solid tumors like breast, gastrointestinal cancers, hepatocellular cancer, sarcomas, and gynecological cancer . Future clinical trials will further characterize the activity of Tivozanib in these cancers . There are also ongoing studies to identify potential biomarkers for Tivozanib response .

Eigenschaften

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXMKRRBJITKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tivozanib hydrochloride | |

CAS RN |

682745-41-1 |

Source

|

| Record name | Tivozanib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIVOZANIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

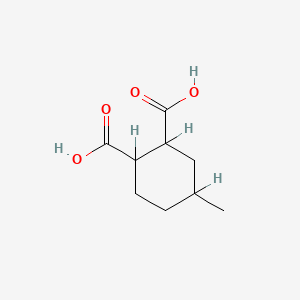

![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)